2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene
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Overview
Description
2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and a pentoxy chain terminated with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: HNO3 and H2SO4 for nitration, SO3 and H2SO4 for sulfonation, Cl2 or Br2 with FeCl3 or FeBr3 for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, forming reactive intermediates that can interact with biological molecules. These interactions may lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-1-(phenylsulfanyl)benzene
- 1-Methyl-2-(phenylsulfanyl)benzene
- 3,4-Dimethyl-1-(phenylsulfonyl)-3-cyclohexen-1-yl]methylbenzene
Uniqueness
2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to its specific substitution pattern and the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-11-7-5-6-10-17-16-9-8-14(3)12-15(16)4/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPIVJITLWMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCSC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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